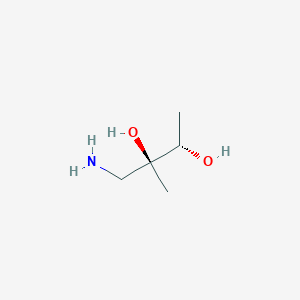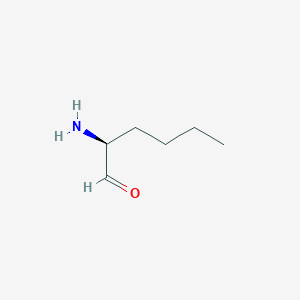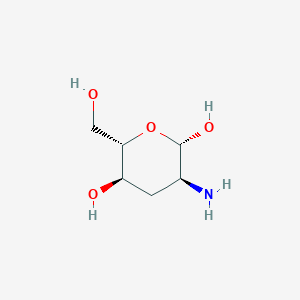
(2S,3S)-1-amino-2-methylbutane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-1-amino-2-methylbutane-2,3-diol is a chiral amino alcohol with significant importance in organic chemistry and pharmaceutical applications. This compound is characterized by its two stereocenters, making it an interesting subject for stereochemical studies. It is often used as a building block in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-amino-2-methylbutane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.
Industrial Production Methods
For industrial production, the use of flow microreactor systems has been explored. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow microreactor method allows for continuous production, which is advantageous for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-1-amino-2-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives.
Applications De Recherche Scientifique
(2S,3S)-1-amino-2-methylbutane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial products
Mécanisme D'action
The mechanism of action of (2S,3S)-1-amino-2-methylbutane-2,3-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes, influencing their activity and thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-1-amino-2-methylbutane-2,3-diol: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.
(2S,3R)-1-amino-2-methylbutane-2,3-diol: Another stereoisomer with distinct reactivity and applications.
Uniqueness
The uniqueness of (2S,3S)-1-amino-2-methylbutane-2,3-diol lies in its specific stereochemistry, which imparts unique biological activities and reactivity profiles. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .
Propriétés
Formule moléculaire |
C5H13NO2 |
|---|---|
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
(2S,3S)-1-amino-2-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3/t4-,5-/m0/s1 |
Clé InChI |
CNLUNMTZBAHKFI-WHFBIAKZSA-N |
SMILES isomérique |
C[C@@H]([C@](C)(CN)O)O |
SMILES canonique |
CC(C(C)(CN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)




![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)

![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)



![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)

![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
